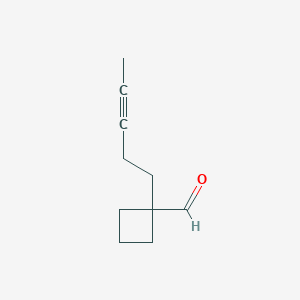

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde

Description

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-pent-3-ynylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h9H,4-8H2,1H3 |

InChI Key |

IFIYJHKMDIASRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis generally involves three key components:

- Construction or availability of the cyclobutane core.

- Introduction of the aldehyde group at the 1-position of the cyclobutane.

- Installation of the pent-3-yn-1-yl substituent at the same carbon.

Preparation of the Cyclobutane Core

Cyclobutane rings are commonly synthesized via [2+2] photocycloaddition reactions of olefins or enones. This photochemical method is well-documented and allows for the formation of cyclobutane rings with high regio- and stereocontrol.

[2+2] Photocycloaddition: Irradiation of α,β-unsaturated carbonyl compounds (enones) with alkenes under UV light generates cyclobutane rings through a triplet 1,4-biradical intermediate. This method is highly useful for synthesizing cyclobutane aldehydes since enones can be selectively converted to aldehydes post-cycloaddition via oxidation or reduction steps.

Catalytic enantioselective photocycloadditions: Use of chiral Lewis acids or sensitizers can enable enantioselective cyclobutane formation, which may be adapted for the synthesis of chiral cyclobutane aldehydes.

Introduction of the Aldehyde Group

Direct oxidation of cyclobutyl alcohols: Cyclobutyl alcohols can be oxidized to aldehydes using reagents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate).

Formylation reactions: Alternatively, formylation of cyclobutane derivatives via lithiation followed by quenching with electrophilic formyl sources (e.g., DMF) can install the aldehyde group at the desired position.

Installation of the Pent-3-yn-1-yl Side Chain

The pent-3-yn-1-yl substituent contains a terminal alkyne, which can be introduced via:

Nucleophilic substitution: Starting from a cyclobutane bearing a good leaving group (e.g., halide) at the 1-position, nucleophilic substitution with an appropriate pent-3-yn-1-yl nucleophile or organometallic reagent (e.g., pent-3-ynyl lithium or Grignard reagent) can be performed.

Cross-coupling reactions: Palladium-catalyzed Sonogashira coupling can be employed if a halogenated cyclobutane aldehyde intermediate is available. Coupling with pent-3-yne or its derivatives installs the alkyne substituent efficiently.

Representative Synthetic Route Proposal

This route leverages well-established reactions and allows for modular assembly of the compound.

Analysis of Preparation Methods

Advantages and Challenges

Photocycloaddition: Provides direct access to cyclobutane rings with aldehyde functionality, but requires specialized UV equipment and careful control of reaction conditions to avoid side reactions.

Halogenation and coupling: Halogenation of aldehydes can be challenging due to potential side reactions; however, it is a versatile intermediate for subsequent coupling.

Sonogashira coupling: Highly efficient for alkyne installation but sensitive to moisture and air; requires palladium catalysts and copper co-catalysts.

Alternative Approaches

Alkyne-functionalized cyclobutane synthesis: Direct cycloaddition of alkynes with alkenes under photochemical or catalytic conditions is less common but could be explored for assembling the cyclobutane ring with the alkyne substituent in a single step.

Organometallic addition to cyclobutanone: Addition of pent-3-ynyl organometallic reagents to cyclobutanone followed by oxidation could yield the aldehyde, although controlling regioselectivity is critical.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The alkyne group can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid.

Reduction: 1-(Pent-3-yn-1-yl)cyclobutane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

Industry: Used as an intermediate in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming new carbon-carbon bonds. The cyclobutane ring, due to its ring strain, can participate in ring-opening reactions under suitable conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde and related compounds:

Key Observations:

Functional Group Impact: The alkyne group in this compound distinguishes it from saturated analogs like 1-(Pentan-3-yl)cyclobutane-1-carbaldehyde. The triple bond increases reactivity, enabling participation in Huisgen cycloaddition (click chemistry) . Electron-withdrawing groups (e.g., difluoromethyl in ) increase electrophilicity at the aldehyde, favoring nucleophilic additions.

Ring Size and Strain :

- Cyclobutane derivatives exhibit greater ring strain than cyclohexane analogs (e.g., ), leading to higher reactivity in ring-opening or rearrangement reactions.

Synthesis and Yield :

- 1-(Naphthalen-2-yl)cyclobutane-1-carbaldehyde achieved an 82% yield via nitrile hydrolysis , suggesting efficient protocols for cyclobutane-aldehyde synthesis.

Safety and Handling: Limited hazard data are available for these compounds.

Biological Activity

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is a compound with potential biological significance, particularly in medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a terminal alkyne, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The alkyne group may participate in various chemical reactions, such as cycloadditions or nucleophilic attacks, influencing its reactivity and binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It might modulate receptor activities, affecting signal transduction pathways related to cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Properties

Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives of cyclobutane have been explored for their ability to target cancer cell lines effectively.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could be investigated for its antibacterial effects.

Case Studies

Several studies highlight the importance of cyclobutane derivatives in biological research:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of cyclobutane derivatives on MCF-7 breast cancer cells. Results indicated significant inhibition of cell proliferation. |

| Study 2 | Evaluated the antimicrobial activity against Staphylococcus aureus, showing promising results for cyclobutane-based compounds. |

| Study 3 | Focused on enzyme inhibition assays demonstrating that certain derivatives can inhibit key metabolic enzymes involved in cancer metabolism. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde, and how do reaction conditions impact yield?

- Methodological Answer :

- Step 1 : Start with cyclobutane-1-carbaldehyde derivatives. Protect the aldehyde group using trimethylsilyl (TMS) or acetal protection to prevent unwanted side reactions during subsequent steps .

- Step 2 : Introduce the pent-3-yn-1-yl group via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) using a terminal alkyne precursor. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent (e.g., THF/DMF) to enhance regioselectivity .

- Step 3 : Deprotect the aldehyde under mild acidic conditions (e.g., HCl in methanol) to avoid cyclobutane ring strain-induced side reactions .

- Key Variables : Temperature (<60°C), inert atmosphere (N₂/Ar), and stoichiometric control of alkyne equivalents improve yields (typically 60-75%) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize structural features of this compound?

- Methodological Answer :

- ¹H NMR : Identify the aldehyde proton as a singlet near δ 9.8–10.2 ppm. The cyclobutane ring protons appear as complex multiplets (δ 2.5–3.5 ppm) due to ring strain. The pent-3-yn-1-yl protons show distinct splitting patterns: terminal ≡CH at δ 1.9–2.1 ppm (triplet) and adjacent CH₂ groups at δ 2.5–2.7 ppm .

- ¹³C NMR : The carbaldehyde carbon resonates at δ 190–200 ppm. The sp-hybridized carbons of the alkyne appear at δ 70–85 ppm (≡C) and δ 90–100 ppm (terminal ≡CH) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1720 cm⁻¹ and the alkyne C≡C stretch at ~2100–2260 cm⁻¹. Use attenuated total reflectance (ATR) for solid/liquid samples to enhance signal clarity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Although no classified hazards are reported for similar aldehydes, assume toxicity due to structural analogs (e.g., cyclobutane derivatives with reactive groups). Use fume hoods, nitrile gloves, and eye protection .

- First Aid : In case of skin contact, wash immediately with water and 5% sodium bicarbonate. For inhalation, move to fresh air and monitor for respiratory irritation .

- Waste Disposal : Neutralize aldehydes with excess sodium bisulfite before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the steric profile of the cyclobutane ring influence regioselectivity in functionalization reactions?

- Methodological Answer :

- Steric Analysis : The cyclobutane ring imposes significant angle strain (≈30 kcal/mol), leading to preference for axial attack in nucleophilic additions. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways .

- Experimental Validation : Compare reaction outcomes (e.g., Grignard additions) with bulkier vs. smaller nucleophiles. For example, tert-butylmagnesium bromide may favor equatorial addition due to steric clash, while methylmagnesium iodide shows mixed selectivity .

Q. What mechanistic insights explain the reactivity of the alkyne moiety in click chemistry or hydrogenation reactions?

- Methodological Answer :

- Click Chemistry : The electron-deficient alkyne (due to adjacent carbaldehyde) reacts sluggishly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize using Ru-based catalysts (e.g., [Cp*RuCl]₄) for strain-promoted reactions. Monitor kinetics via in situ IR to track alkyne consumption .

- Hydrogenation : Use Lindlar catalyst (Pd/CaCO₃, quinoline) for partial hydrogenation to cis-alkene. Alternatively, employ H₂ gas with Wilkinson’s catalyst (RhCl(PPh₃)₃) for full hydrogenation. Track stereochemistry via NOESY NMR .

Q. How can computational modeling predict binding interactions of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. The aldehyde group may form hydrogen bonds with catalytic lysine residues, while the alkyne acts as a hydrophobic anchor. Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .

- SAR Analysis : Compare with analogs (e.g., methyl cyclobutane carboxylates) to identify critical substituents. Free energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) upon structural modifications .

Data Contradictions and Resolution

- Synthesis Yields : Literature reports varying yields (60–75%) for similar compounds due to differences in catalyst purity or solvent drying. Replicate under anhydrous conditions with freshly distilled solvents to minimize discrepancies .

- Spectroscopic Assignments : Conflicting δ values for cyclobutane protons in NMR may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and temperature in experimental details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.